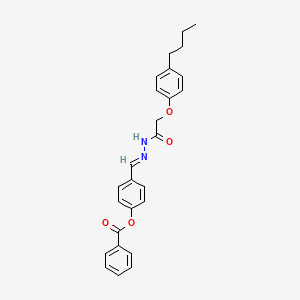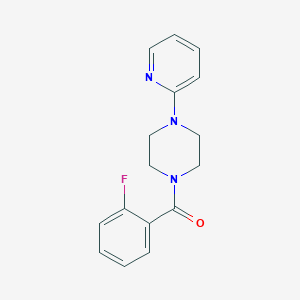![molecular formula C11H12Cl3N3O2S B11989418 N-(2,2,2-trichloro-1-{[(2-hydroxyanilino)carbothioyl]amino}ethyl)acetamide](/img/structure/B11989418.png)
N-(2,2,2-trichloro-1-{[(2-hydroxyanilino)carbothioyl]amino}ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2,2-trichloro-1-{[(2-hydroxyanilino)carbothioyl]amino}ethyl)acetamide: is a complex organic compound with the molecular formula C11H12Cl3N3O2S . This compound is notable for its unique structure, which includes a trichloromethyl group, a hydroxyaniline moiety, and a carbothioyl group. It is primarily used in scientific research due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,2-trichloro-1-{[(2-hydroxyanilino)carbothioyl]amino}ethyl)acetamide typically involves the reaction of 2-hydroxyaniline with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with a thiocarbamoyl chloride to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyaniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the trichloromethyl group, converting it to a dichloromethyl or monochloromethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trichloromethyl group, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dichloromethyl or monochloromethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(2,2,2-trichloro-1-{[(2-hydroxyanilino)carbothioyl]amino}ethyl)acetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of N-(2,2,2-trichloro-1-{[(2-hydroxyanilino)carbothioyl]amino}ethyl)acetamide involves its interaction with various molecular targets. The hydroxyaniline moiety can interact with enzymes and proteins, potentially inhibiting their activity. The trichloromethyl group can undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular components .
Comparación Con Compuestos Similares
- N-(2,2,2-trichloro-1-{[(2-chloroanilino)carbothioyl]amino}ethyl)acetamide
- N-(2,2,2-trichloro-1-{[(3-hydroxyanilino)carbothioyl]amino}ethyl)propanamide
- 2-(1-naphthyl)-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methoxyanilino)carbothioyl]amino}ethyl)acetamide
Uniqueness: N-(2,2,2-trichloro-1-{[(2-hydroxyanilino)carbothioyl]amino}ethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Propiedades
Fórmula molecular |
C11H12Cl3N3O2S |
|---|---|
Peso molecular |
356.7 g/mol |
Nombre IUPAC |
N-[2,2,2-trichloro-1-[(2-hydroxyphenyl)carbamothioylamino]ethyl]acetamide |
InChI |
InChI=1S/C11H12Cl3N3O2S/c1-6(18)15-9(11(12,13)14)17-10(20)16-7-4-2-3-5-8(7)19/h2-5,9,19H,1H3,(H,15,18)(H2,16,17,20) |
Clave InChI |
XUJWZSDVLHECBV-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2,2,2-trichloro-1-(3-toluidino)ethyl]hexanamide](/img/structure/B11989349.png)
![N-{4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl}-1,4-dihydroxynaphthalene-2-carboxamide](/img/structure/B11989354.png)


![2-(4-Chlorophenyl)-5-hexyl-5-methyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11989364.png)


![4-{(E)-[2-(2-phenylacetyl)hydrazono]methyl}phenyl 1-naphthoate](/img/structure/B11989385.png)

![6,7-Bis(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B11989392.png)
![4-Bromo-2-[2-(3,4-dimethoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL]phenol](/img/structure/B11989395.png)
![4-Methyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B11989399.png)
![9-Chloro-2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11989402.png)
